molecular formula C17H19NO B103111 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one CAS No. 16735-30-1

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one

Cat. No. B103111
CAS RN: 16735-30-1
M. Wt: 253.34 g/mol
InChI Key: UFQQYJQQRYVVAN-UHFFFAOYSA-N
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Description

The compound "2-[Benzyl(methyl)amino]-1-phenylpropan-1-one" is a chemical entity that can be associated with a class of organic compounds characterized by the presence of an amino group attached to a benzyl and methyl group, as well as a ketone functionality adjacent to a phenyl group. This structure suggests that it may be involved in various chemical reactions and possess distinct physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or the use of catalysts to facilitate the addition of functional groups to aromatic systems. For instance, the synthesis of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one was achieved through the condensation of benzoylacetone with p-methylaniline . Similarly, optically active ferrocenyl amino alcohols were synthesized from ferrocene dicarboxaldehyde and used as chiral catalysts in the asymmetric addition of diethylzinc to benzaldehyde, yielding 1-phenylpropanol with high enantiomeric excess . These methods could potentially be adapted for the synthesis of "2-[Benzyl(methyl)amino]-1-phenylpropan-1-one" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-[Benzyl(methyl)amino]-1-phenylpropan-1-one" has been characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . These techniques allow for the determination of the spatial arrangement of atoms within the molecule and the identification of intramolecular interactions, such as hydrogen bonds, that can influence the molecule's reactivity and properties.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to "2-[Benzyl(methyl)amino]-1-phenylpropan-1-one" includes reactions such as deamination, which can lead to rearrangements and the formation of new products with different configurations . The deamination of D- and L-erythro-1-amino-1,2-diphenylpropanol-2, for example, resulted in products with a significant degree of inversion of configuration . Understanding these reaction pathways is crucial for manipulating the compound's structure and generating desired products.

Physical and Chemical Properties Analysis

The physical properties of compounds in this class, such as melting and boiling points, can be determined through techniques like TGA/DSC . The chemical properties, including acidity, basicity, and solubility, can be influenced by the presence of functional groups and their interactions with solvents. The study of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride revealed insights into the intramolecular hydrogen bonding and charge density distribution, which are factors that can affect the physical and chemical behavior of the molecules .

Scientific Research Applications

Synthesis and Pharmacological Potential

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one is a compound with notable pharmacological potential, derived from its synthesis and applications in the development of bioactive molecules. Its significance lies in the varied pharmacological activities it can potentially influence, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As a versatile substrate in organic synthesis, it serves as a crucial raw material in the preparation of medical products, highlighting its importance in both synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).

Chemotherapy and Antineoplastic Agents

The development of novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, derived from the compound, showcases its role in producing potential drug candidates with excellent cytotoxic properties. These compounds have been found to be more potent than some contemporary anticancer drugs, offering greater tumor-selective toxicity and acting as modulators of multi-drug resistance. Their modes of action involve apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. This indicates their promising potential in antimalarial and antimycobacterial properties, positioning them as candidate antineoplastic agents for further evaluation (Hossain et al., 2020).

Antimicrobial Applications

The exploration of p-Cymene, a monoterpene structurally related to 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one, emphasizes its broad spectrum of biological activity, including antimicrobial effects. This property has been extensively investigated, revealing p-Cymene as a major constituent in plant extracts used in traditional medicines as antimicrobial agents. Despite the limited data on its in vivo efficacy and safety, further studies are required to substantiate the beneficial effects of p-Cymene in human healthcare, presenting it as a promising candidate for biomedical applications (Marchese et al., 2017).

Safety And Hazards

This compound is classified as a combustible solid . It does not have a specified flash point . As with all chemicals, it should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

2-[benzyl(methyl)amino]-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQQYJQQRYVVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one

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